4'-Bromoacetanilide

概述

描述

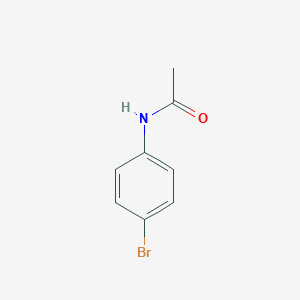

4'-Bromoacetanilide (CAS 103-88-8), also known as N-(4-bromophenyl)acetamide, is a halogenated acetanilide derivative with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . It is characterized by a para-substituted bromine atom on the phenyl ring attached to an acetamide group. Key physical properties include a melting point range of 166–170°C, moderate solubility in alcohol, and insolubility in water .

The compound is widely used in organic synthesis as a precursor for Suzuki-Miyaura cross-coupling reactions to form biaryl amides and carbazoles . It also serves as an internal standard for analyzing phenylurea metabolites in shellfish and as a ligand in gadolinium-titanium oxide coordination complexes . Toxicity studies indicate it is poisonous via intraperitoneal administration (LD₅₀: 250 mg/kg in mice) and emits toxic bromine and nitrogen oxides upon decomposition .

准备方法

Synthetic Routes and Reaction Conditions: 4’-Bromoacetanilide is typically synthesized through the bromination of acetanilide. The process involves the following steps :

Dissolution: Acetanilide is dissolved in glacial acetic acid.

Bromination: Bromine is added dropwise to the acetanilide solution while maintaining the temperature below 5°C to control the exothermic reaction.

Isolation: The reaction mixture is poured into ice-cold water, causing the product to precipitate.

Purification: The crude product is filtered, washed with cold water, and recrystallized from rectified spirit to obtain pure 4’-Bromoacetanilide.

Industrial Production Methods: In industrial settings, the bromination process is scaled up with appropriate safety measures to handle the exothermic nature of the reaction and the hazardous nature of bromine. Continuous flow reactors are often employed to ensure efficient mixing and temperature control.

化学反应分析

Types of Reactions: 4’-Bromoacetanilide undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to 4’-bromoaniline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are used.

Nucleophilic Substitution: Reagents like sodium amide or thiourea are employed.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used.

Major Products Formed:

Electrophilic Substitution: Products like 4’-nitroacetanilide.

Nucleophilic Substitution: Products like 4’-aminoacetanilide.

Reduction: 4’-Bromoaniline.

科学研究应用

Organic Synthesis

4'-Bromoacetanilide serves as a crucial building block in various organic synthesis reactions. It is particularly utilized in:

- Suzuki Coupling Reactions : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Heck Reactions : These reactions facilitate the formation of carbon-carbon bonds through the coupling of alkenes with aryl halides, allowing for the synthesis of complex organic molecules.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for the quantification of phenylurea and triazine herbicides and their transformation products in biological samples. Its stability and defined chemical properties make it suitable for ensuring accurate measurements during analysis .

Medicinal Chemistry

The compound plays a role in medicinal chemistry as well:

- MRI Contrast Agents : this compound is involved in synthesizing new ligands for anchoring gadolinium (III) chelates onto titanium (IV) oxide surfaces, enhancing the effectiveness of magnetic resonance imaging (MRI) contrast agents.

- Drug Development : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.

Agrochemicals

The compound is also significant in the production of agrochemicals. It acts as an intermediate in synthesizing various pesticides and herbicides, contributing to agricultural productivity and pest management.

Physical Properties

- Molecular Weight : 214.06 g/mol

- Melting Point : 166-171 °C

- Boiling Point : 347 °C

- Density : 1.717 g/cm³ at 20 °C

- Solubility : Sparingly soluble in hot water; soluble in benzene and chloroform .

Reactivity

This compound undergoes several types of chemical reactions:

- Electrophilic Substitution : The bromine atom can be replaced by other electrophiles under appropriate conditions.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction : The compound can be reduced to 4'-bromoaniline using reducing agents like lithium aluminum hydride .

Case Study 1: Green Chemistry Principles in Synthesis

A study demonstrated the two-step organic synthesis of 4-bromoacetanilide while adhering to green chemistry principles. The experiment emphasized minimizing hazardous waste and using safer solvents. The first step involved acyl transfer from aniline to form acetanilide, followed by bromination .

Key Findings:

- The modified synthesis produced fewer harmful byproducts compared to traditional methods.

- Implementing green chemistry principles resulted in a more sustainable approach to chemical synthesis.

Case Study 2: Analytical Applications

In a study focusing on environmental monitoring, this compound was utilized as an internal standard for detecting phenylurea herbicides in oyster samples. The results highlighted its effectiveness in ensuring accurate quantification of these compounds in complex biological matrices .

作用机制

The primary mechanism of action of 4’-Bromoacetanilide involves electrophilic aromatic substitution. The bromine atom on the phenyl ring is an electron-withdrawing group, making the ring less nucleophilic and directing further substitutions to the para position. This property is exploited in various synthetic applications to introduce other functional groups at specific positions on the aromatic ring .

相似化合物的比较

Positional Isomers: Ortho vs. Para Substitution

Bromination of acetanilide predominantly yields the para-substituted product (4'-bromoacetanilide) due to steric and electronic factors. Minor amounts of the ortho isomer (2-bromoacetanilide) may form but are typically removed via crystallization . The para isomer’s stability arises from reduced steric hindrance and resonance effects, which delocalize the bromine atom’s electron-withdrawing influence.

Key Differences :

- Reactivity: Ortho isomers exhibit faster reaction kinetics in nucleophilic substitutions due to proximity effects. For example, 2-bromoacetanilide reacts with 4-nitrophenoxide in methoxyethanol at 2.33 × 10⁻³ mol/L·sec⁻¹ .

- NMR Signatures : The para isomer lacks a hydrogen atom at the brominated carbon, confirmed by the absence of a corresponding peak in ¹H NMR spectra, whereas ortho isomers retain hydrogens adjacent to bromine .

Halogenated Derivatives: Chloro and Fluoro Analogues

4'-Bromo-2'-Chloroacetanilide (CAS 3460-23-9)

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Applications : Used in palladium-catalyzed cross-coupling reactions to synthesize substituted biaryl amides. The chloro substituent enhances electrophilicity, improving yields in Suzuki-Miyaura reactions compared to unsubstituted bromoacetanilides .

4'-Bromo-2'-Fluoroacetanilide (CAS 326-66-9)

- Molecular Formula: C₈H₇BrFNO

- Molecular Weight : 232.05 g/mol

- Reactivity : The electron-withdrawing fluorine atom increases the compound’s susceptibility to nucleophilic aromatic substitution, making it useful in synthesizing fluorinated pharmaceuticals .

Comparative Data :

| Property | This compound | 4'-Bromo-2'-Chloroacetanilide | 4'-Bromo-2'-Fluoroacetanilide |

|---|---|---|---|

| Molecular Weight (g/mol) | 214.06 | 248.50 | 232.05 |

| Melting Point (°C) | 166–170 | Not reported | Not reported |

| Key Application | Ligand synthesis | Biaryl amide synthesis | Fluorinated drug precursors |

| Toxicity (LD₅₀, ipr-mus) | 250 mg/kg | Not reported | Not reported |

Functionalized Derivatives: Acetyl-Substituted Analogues

N-(4-Acetyl-2-bromophenyl)acetamide (CAS 101209-08-9) contains an acetyl group at the 4-position of the phenyl ring:

- Molecular Formula: C₁₀H₉BrNO₂

- Applications : Serves as a precursor for heterocyclic compounds, particularly benzofuran-oxadiazole hybrids with tyrosinase inhibition properties. The acetyl group enhances π-stacking interactions in enzyme binding .

Green Chemistry Considerations

The synthesis of this compound via bromination of acetanilide under green chemistry principles achieves ~65% yield with reduced solvent waste. Microwave-assisted methods further enhance efficiency, completing reactions in 30 minutes versus 36 hours conventionally .

生物活性

4'-Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is an aromatic compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C₈H₈BrNO

- Molecular Weight : 214.06 g/mol

- Melting Point : 166-171 °C

- Boiling Point : 347 °C

- Density : 1.717 g/cm³

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may function as an inhibitor for specific cellular pathways, particularly in cancer cell lines.

- FGFR1 Inhibition : A study highlighted that derivatives of 4-bromoacetanilide exhibited significant inhibition of fibroblast growth factor receptor 1 (FGFR1), which is implicated in non-small cell lung cancer (NSCLC). The compound C9, a derivative, showed IC₅₀ values ranging from 1.25 µM to 2.31 µM across different NSCLC cell lines, indicating potent anti-cancer activity .

- Cell Cycle Arrest and Apoptosis Induction : The same study reported that C9 induced cell cycle arrest at the G2 phase and promoted apoptosis in NSCLC cells. This was accompanied by the inhibition of key signaling proteins such as PLCγ1 and ERK, suggesting a multifaceted mechanism of action .

Case Study 1: Inhibition of NSCLC Cell Lines

A series of experiments tested the efficacy of 4-bromoacetanilide derivatives against five NSCLC cell lines. The results demonstrated:

| Cell Line | IC₅₀ (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

These findings suggest that compounds derived from this compound can effectively target and inhibit the proliferation of cancer cells with FGFR1 amplification.

Case Study 2: Mechanistic Insights from Molecular Docking

Molecular docking studies revealed that compound C9 formed multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that correlates with its inhibitory effects on cell proliferation . This structural interaction underlines the importance of molecular design in enhancing the biological activity of such compounds.

Additional Biological Activities

Beyond its anti-cancer properties, other studies have explored the broader implications of brominated acetanilides in pharmacology:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

常见问题

Basic Research Questions

Q. What methods are used to synthesize 4'-Bromoacetanilide, and how can reaction efficiency be optimized?

- Methodology : this compound is synthesized via bromination of acetanilide using bromine in acetic acid. The reaction is typically monitored using thin-layer chromatography (TLC) to track completion. Recrystallization from ethanol or methanol yields purified product. Optimizing stoichiometry (e.g., 1:1 molar ratio of acetanilide to bromine) and maintaining temperatures below 40°C minimizes side products like dibrominated derivatives .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Data :

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| Ethanol | Moderately soluble |

| Methanol | Moderately soluble |

| Acetone | Slightly soluble |

- Methodology : Solubility tests are conducted by incremental addition of solvent to 100 mg of compound under stirring at 25°C. Insolubility in water makes it suitable for aqueous workup in synthesis .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : The acetyl group appears as a singlet at ~2.1 ppm (3H), while aromatic protons resonate between 7.3–7.7 ppm (4H).

- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) confirm the acetanilide structure.

- Melting Point : 166–170°C (sharp) indicates purity .

Advanced Research Questions

Q. What kinetic parameters govern the reaction of this compound with sodium 4-nitrophenoxide in methanol?

- Data :

| Temperature (°C) | (mol⁻¹ L s⁻¹) |

|---|---|

| 45.3 | |

| 55.3 | |

| 65.3 |

- Methodology : Pseudo-first-order kinetics are applied with excess bromoacetanilide. Reactions are monitored via UV-Vis at 405 nm (nitrophenoxide absorption). Rate constants () are derived from linear regression of ln[A] vs. time plots. Activation energy () is calculated using the Arrhenius equation .

Q. How can researchers mitigate side reactions such as rearrangement to diphenylamines during synthesis involving this compound?

- Methodology : Base-induced rearrangement to 4-nitrodiphenylamine is minimized by:

- Avoiding prolonged exposure to alkaline conditions (e.g., NaOH).

- Using anhydrous solvents (e.g., methanol) under nitrogen to prevent CO₂ interference.

- Monitoring reaction progress via TLC to terminate before rearrangement dominates. Yields of desired ether intermediates exceed 70% under controlled conditions .

Q. What role does this compound play in the inactivation of arylamine N-acetyltransferases (NATs), and what does this imply for biochemical studies?

- Methodology : this compound acts as a bimolecular alkylating agent, covalently modifying NAT active sites. Kinetic assays (e.g., ESI-MS analysis) confirm irreversible binding. This property makes it a tool for probing enzyme mechanisms or designing inhibitors for bacterial NATs, which are linked to antibiotic resistance .

Q. Key Considerations for Experimental Design

- Purity Control : Use HPLC or GC-MS to detect impurities like 3'-nitro-2-bromoacetanilide, which absorbs at 405 nm and complicates kinetic analyses .

- Data Validation : Cross-validate NMR/IR data with computational models (e.g., ACD/Labs Percepta) for structural confirmation .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may pose mutagenic risks .

属性

IUPAC Name |

N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLICLMCQYQNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059283 | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-88-8 | |

| Record name | Bromoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB44F25A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。